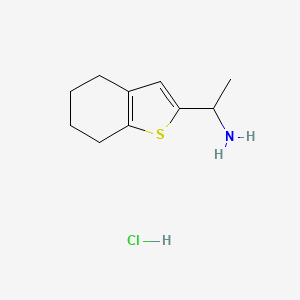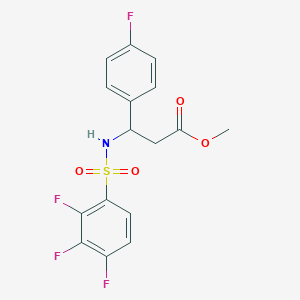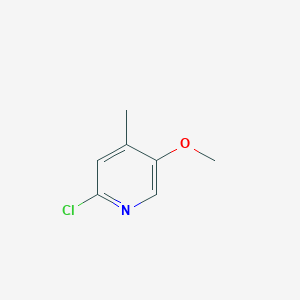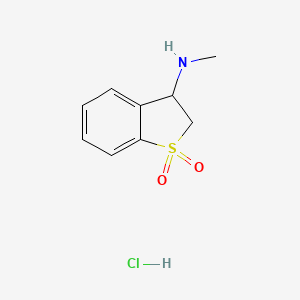
Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride” is C9H20Cl2N2O2 . The InChI code is 1S/C8H16N2O2.2ClH/c1-12-8(11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
“Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride” is a solid at room temperature . Its molecular weight is 245.15 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Uracil Derivatives : Two uracil derivatives were synthesized, showcasing methods that might be relevant for creating derivatives of Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride. These derivatives were characterized using various analytical techniques, including X-ray diffraction, indicating their potential for structural analysis and material science applications (Yao et al., 2013).
Macrocyclic Peptides Synthesis : The synthesis of novel dipeptides, including structural analysis through X-ray crystallography, highlights the use of related compounds in developing cyclic peptides. This area of research is critical for drug discovery and the study of biological systems (Yamashita et al., 2009).
Pharmacological Applications
PPARgamma Agonists Optimization : Research into the optimization of the phenyl alkyl ether moiety for PPARgamma agonists underlines the potential pharmacological applications of similar structures. This study could guide the development of related compounds for therapeutic purposes (Collins et al., 1998).
Anticholinesterase Activity : The development of compounds for inhibiting butyrylcholinesterase as potential treatments for diseases like Alzheimer’s illustrates another critical application area. Such research underscores the importance of similar compounds in medicinal chemistry (Filippova et al., 2019).
Analytical and Material Science
Metabolic Studies : Investigation into the metabolism of specific compounds in rat bile, utilizing high-performance liquid chromatography/tandem mass spectrometry, demonstrates the use of related structures in understanding drug metabolism and pharmacokinetics (Jiang et al., 2007).
Structural Characterization : The preparation and structural characterization of certain derivatives highlight the relevance of similar compounds in material science, providing insights into molecular structures and interactions (Shuang-hu, 2014).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 3-(2-methylpiperazin-1-yl)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-8-7-10-4-6-11(8)5-3-9(12)13-2;;/h8,10H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZYPYIVROOPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCC(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride](/img/structure/B1431742.png)


![6-Oxa-2-thiaspiro[4.5]decan-9-amine](/img/structure/B1431747.png)

![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)

![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)




![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1431762.png)
